2-(4-Methylphenoxy)benzoyl chloride
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Overview
Description
2-(4-Methylphenoxy)benzoyl chloride is an organic compound with the molecular formula C14H11ClO2. It is a derivative of benzoyl chloride, where the benzoyl group is substituted with a 4-methylphenoxy group. This compound is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-(4-Methylphenoxy)benzoyl chloride can be synthesized through the Schotten-Baumann reaction, which involves the acylation of alcohols and amines by acyl halides or anhydrides in the presence of an aqueous alkaline solution . For example, the reaction of 4-methylphenol with benzoyl chloride in the presence of sodium hydroxide can yield this compound.
Industrial Production Methods
Industrial production of benzoyl chloride derivatives typically involves the reaction of benzoic acid with thionyl chloride or phosphorus pentachloride . This method can be adapted for the production of this compound by using 4-methylphenol as a starting material.
Chemical Reactions Analysis
Types of Reactions
2-(4-Methylphenoxy)benzoyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines and alcohols to form amides and esters, respectively.
Oxidation Reactions: The methyl group on the phenoxy ring can be oxidized to form corresponding carboxylic acids.
Reduction Reactions: The carbonyl group can be reduced to form alcohols.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines and alcohols, with reaction conditions typically involving an aqueous alkaline solution.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) can be used under acidic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) are commonly used.
Major Products Formed
Amides and Esters: Formed from substitution reactions with amines and alcohols.
Carboxylic Acids: Formed from oxidation of the methyl group.
Alcohols: Formed from reduction of the carbonyl group.
Scientific Research Applications
2-(4-Methylphenoxy)benzoyl chloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential antimicrobial properties.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(4-Methylphenoxy)benzoyl chloride involves its reactivity as an acylating agent. It can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to inhibition of enzyme activity and disruption of cellular processes . The molecular targets include amino groups on proteins and nucleic acids.
Comparison with Similar Compounds
Similar Compounds
Benzoyl Chloride: A simpler derivative without the phenoxy group.
4-Methylbenzoyl Chloride: Similar structure but lacks the phenoxy group.
2-(4-Chlorophenoxy)benzoyl Chloride: Similar structure with a chlorine substituent instead of a methyl group.
Uniqueness
2-(4-Methylphenoxy)benzoyl chloride is unique due to the presence of both the phenoxy and methyl groups, which confer distinct reactivity and biological activity compared to other benzoyl chloride derivatives .
Properties
CAS No. |
61485-95-8 |
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Molecular Formula |
C14H11ClO2 |
Molecular Weight |
246.69 g/mol |
IUPAC Name |
2-(4-methylphenoxy)benzoyl chloride |
InChI |
InChI=1S/C14H11ClO2/c1-10-6-8-11(9-7-10)17-13-5-3-2-4-12(13)14(15)16/h2-9H,1H3 |
InChI Key |
JQEWRYLVHPLJQQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)OC2=CC=CC=C2C(=O)Cl |
Origin of Product |
United States |
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